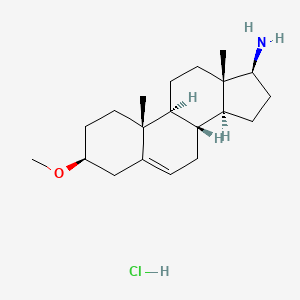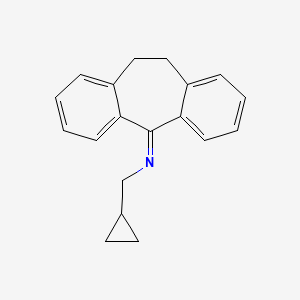
ニアプラジン
説明
Niaprazine (NIA) is a novel synthetic small molecule that has recently been developed as an alternative to existing drugs for treatment of neurological diseases. It has a wide range of pharmacological activities, including anticonvulsant, anti-anxiety, antidepressant, and anti-inflammatory effects. NIA has a unique mechanism of action that involves the activation of several neurotransmitter receptors, including the serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors, as well as the GABA A receptor.
科学的研究の応用
自閉症スペクトラム障害における神経炎症
ニアプラジンは、自閉症スペクトラム障害(ASD)における神経炎症の文脈で研究されてきました。 中枢性ヒスタミンは、ASDを含む多くの神経精神疾患におけるミクログリア機能の神経炎症過程の調節において重要な役割を果たしていることが示唆されています {svg_1}.
自閉症スペクトラム障害における睡眠障害
ニアプラジンは、自閉症スペクトラム障害における睡眠障害の治療に使用されてきました。 ヨーロッパで行われたオープンラベル研究では、ニアプラジンが自閉症と軽度から中等度の知的障害のある子供における睡眠問題の改善に有効であることが証明されています {svg_2}.
認知症の行動・心理症状(BPSD)
認知症の行動・心理症状(BPSD)の治療におけるニアプラジンの役割は、検討されてきました。 認知症の多くの行動・心理症状は、いくつかの神経精神疾患で記述されている遂行機能およびコミュニケーションの欠損と類似しています {svg_3}.
アルツハイマー病
ニアプラジンは、アルツハイマー病の文脈で研究されてきました。 アルツハイマー病の患者は、しばしば無気力、うつ病、摂食および睡眠障害、攻撃的な行動、およびその他の非認知症状を示します {svg_4}.
てんかん
ニアプラジンがてんかんに果たす役割は、検討されてきました。 中枢性ヒスタミンは、てんかんを含む多くの神経精神疾患におけるミクログリア機能の神経炎症過程の調節において重要な役割を果たしています {svg_5}.
統合失調症
ニアプラジンは、統合失調症の文脈で研究されてきました。 中枢性ヒスタミンは、統合失調症を含む多くの神経精神疾患におけるミクログリア機能の神経炎症過程の調節において重要な役割を果たしています {svg_6}.
作用機序
Target of Action
Niaprazine, a sedative-hypnotic drug of the phenylpiperazine group , primarily targets the 5-HT2A and α1-adrenergic receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes such as mood, cognition, and sleep.
Mode of Action
Niaprazine acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, Niaprazine binds to these receptors and blocks their activity, thereby modulating the neurotransmission processes in the brain.
Biochemical Pathways
It is known that the drug’s antagonistic action on the 5-ht2a and α1-adrenergic receptors can influence several neurotransmission pathways in the brain, potentially affecting mood, cognition, and sleep patterns .
Pharmacokinetics
It is known that the drug has an elimination half-life of approximately 45 hours , which suggests that it is relatively quickly metabolized and eliminated from the body.
Result of Action
The antagonistic action of Niaprazine on the 5-HT2A and α1-adrenergic receptors leads to a decrease in the activity of these receptors, which can result in sedative effects . This makes Niaprazine effective in the treatment of sleep disturbances .
生化学分析
Biochemical Properties
Niaprazine acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors, with binding affinities (Ki) of 75 nM and 86 nM, respectively . It has low or no affinity for the H1, mACh, 5-HT1A, 5-HT2B, D2, and β-adrenergic receptors, as well as for SERT and VMAT . Niaprazine metabolizes to para-fluorophenylpiperazine, which does not produce sedative effects but exerts a behavioral profile indicative of serotonergic activation .
Cellular Effects
Niaprazine influences various cellular processes by acting on specific receptors. Its antagonistic action on 5-HT2A receptors affects cell signaling pathways related to serotonin, which can influence mood, cognition, and sleep. By blocking α1-adrenergic receptors, niaprazine can reduce sympathetic nervous system activity, leading to sedative effects . These interactions can alter gene expression and cellular metabolism, contributing to its therapeutic effects in treating sleep disturbances.
Molecular Mechanism
At the molecular level, niaprazine exerts its effects primarily through receptor antagonism. By binding to 5-HT2A and α1-adrenergic receptors, niaprazine inhibits the normal action of serotonin and norepinephrine, respectively . This inhibition can lead to decreased neuronal excitability and sedation. Additionally, niaprazine’s metabolites, such as para-fluorophenylpiperazine, may contribute to its overall pharmacological profile by modulating serotonergic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, niaprazine has shown stability with an elimination half-life of approximately 4.5 hours . Over time, its effects on cellular function can be observed through changes in receptor activity and downstream signaling pathways. Long-term studies in vitro and in vivo have indicated that niaprazine maintains its sedative effects without significant degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of niaprazine vary with dosage. At therapeutic doses, niaprazine effectively induces sedation and reduces anxiety-like behaviors. At higher doses, it can lead to adverse effects such as motor impairment and excessive sedation . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
Niaprazine undergoes metabolism primarily in the liver, where it is converted to para-fluorophenylpiperazine . This metabolic pathway involves enzymes such as cytochrome P450, which facilitate the biotransformation of niaprazine into its active and inactive metabolites.
Transport and Distribution
Within cells and tissues, niaprazine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . Niaprazine’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
Niaprazine’s subcellular localization is primarily within the cytoplasm and at receptor sites on the cell membrane. Its activity is modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments . These localization patterns are crucial for its interaction with receptors and subsequent pharmacological effects .
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQGBFMNPDPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34426-53-4 (tri-hydrochloride) | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865369 | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27367-90-4, 119306-37-5, 119328-74-4 | |
| Record name | Niaprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niaprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIAPRAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)


![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)


![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)




